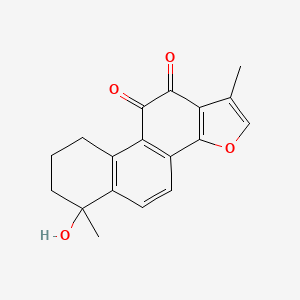

Tanshinol B

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Danshensu Signaling Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshensu, the water-soluble active compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific interest for its therapeutic potential across a spectrum of diseases. Its pharmacological effects are attributed to its ability to modulate a variety of intracellular signaling pathways. This technical guide provides a comprehensive analysis of the core signaling pathways influenced by Danshensu, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanisms of action.

Core Signaling Pathways Modulated by Danshensu

Danshensu has been demonstrated to exert its effects through several key signaling cascades, including the AMPAR-Akt/ERK-mTOR pathway, the Keap1-Nrf2/NQO1 pathway, the PI3K/Akt pathway, and the YAP pathway. These pathways are central to cellular processes such as proliferation, apoptosis, oxidative stress response, and inflammation.

AMPAR-Akt/ERK-mTOR Signaling Pathway

In the context of neurological disorders, particularly depression, Danshensu has been shown to activate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated Akt/ERK-mTOR signaling pathway. This activation leads to an increase in the release of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and synaptic plasticity.[1]

Quantitative Data Summary: Effect of Danshensu on mTOR Pathway Activation

| Treatment Group | Dose (mg/kg) | Phosphorylated mTOR (Relative to Control) | Reference |

| Control (Saline) | - | 1.0 | [1] |

| Danshensu | 5 | No significant change | [1] |

| Danshensu | 10 | Increased | [1] |

| Danshensu | 30 | Significantly Increased | [1] |

Data represents a qualitative summary from Western blot analysis. Precise fold-change values were not consistently provided in the source material.

Signaling Pathway Diagram: Danshensu and the AMPAR-Akt/ERK-mTOR Pathway

References

Unveiling Tanshinol B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

Shanghai, China – November 21, 2025 – This technical guide provides a comprehensive overview of Tanshinol B, a bioactive diterpene quinone isolated from the medicinal plant Salvia miltiorrhiza and its close relative Salvia przewalskii. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its discovery, isolation methodologies, and known biological activities.

Introduction: Distinguishing this compound

This compound is a lipophilic tanshinone, a class of abietane-type diterpenes characteristic of the genus Salvia. It is crucial to distinguish this compound from the similarly named "Tanshinol," which is also known as Danshensu. While both are derived from Salvia species, Tanshinol (Danshensu) is a water-soluble phenolic acid. In contrast, this compound is a structurally distinct diterpenoid quinone. This guide will focus exclusively on the discovery, properties, and isolation of this compound.

Discovery and Structural Elucidation

This compound was first identified as a chemical constituent of Salvia przewalskii Maxim., a plant used in traditional medicine and often as a substitute for the more commonly known Danshen (Salvia miltiorrhiza). The structure of this compound was elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its total synthesis was later achieved, confirming its chemical structure and providing a means for further pharmacological investigation.[1]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on reported methodologies for the separation of tanshinones.

Extraction

A common initial step is the extraction of the dried roots and rhizomes of Salvia przewalskii with a 50% ethanol solution.[2] This solvent system is effective in extracting a broad range of compounds, including the lipophilic tanshinones. Alternative extraction methods for tanshinones from Salvia species include alcohol extraction, ultrasonic-assisted extraction, and supercritical CO2 fluid extraction, each offering advantages in terms of efficiency and selectivity.

Chromatographic Purification

Following extraction, the crude extract is subjected to a series of chromatographic separations to isolate this compound. A typical workflow is outlined below:

Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

The crude extract is typically subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. This initial separation yields fractions enriched with various compounds. Further purification of the this compound-containing fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

While specific yield and purity data for the original isolation of this compound are not extensively detailed in readily available literature, studies on the isolation of other tanshinones from Salvia species using similar methods provide a benchmark. For instance, high-speed counter-current chromatography (HSCCC) has been used to separate various tanshinones from S. miltiorrhiza with purities often exceeding 95%.

Table 1: Quantitative Data for Tanshinone Isolation from Salvia miltiorrhiza using HSCCC

| Compound | Amount from 400mg Extract (mg) | Purity (%) |

| Dihydrotanshinone I | 8.2 | 97.6 |

| 1,2,15,16-tetrahydrotanshiquinone | 5.8 | 95.1 |

| Cryptotanshinone | 26.3 | 99.0 |

| Tanshinone I | 16.2 | 99.1 |

| neo-przewaquinone A | 25.6 | 93.2 |

| Tanshinone IIA | 68.8 | 99.3 |

| Miltirone | 9.3 | 98.7 |

| Data from Sun et al., 2011.[3] |

Biological Activities and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of other major tanshinones like Tanshinone IIA. However, research on tanshinones as a class has revealed a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Studies on related compounds and derivatives offer insights into the potential mechanisms of action for this compound. For example, a synthetic derivative of Tanshinol, Tanshinol borneol ester (DBZ), has been shown to promote angiogenesis, at least in part, through the activation of the Akt and MAPK signaling pathways.[4][5] These pathways are crucial in regulating cell proliferation, migration, and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinol borneol ester, a novel synthetic small molecule angiogenesis stimulator inspired by botanical formulations for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Tanshinol B Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in silico methodologies used to predict the molecular targets of Tanshinol B, a water-soluble active component derived from Salvia miltiorrhiza (Danshen). The guide details the experimental protocols for key predictive techniques, summarizes quantitative data for easy comparison, and visualizes complex biological pathways and workflows.

Introduction

This compound, also known as Danshensu, is a phenolic acid compound that has garnered significant interest for its therapeutic potential in a variety of diseases, including cardiovascular conditions and cancer. Understanding the molecular mechanisms underlying its pharmacological effects is crucial for its development as a therapeutic agent. In silico methods, such as network pharmacology and molecular docking, offer powerful tools to predict the molecular targets of natural products like this compound, thereby accelerating drug discovery and development.

In Silico Target Prediction Methodologies

The prediction of molecular targets for this compound primarily relies on two synergistic in silico approaches: network pharmacology and molecular docking.

Network Pharmacology

Network pharmacology provides a holistic view of drug-target interactions by constructing and analyzing biological networks. This approach helps to identify potential targets and elucidate the complex mechanisms of action of a compound.

Experimental Protocol: A Typical Network Pharmacology Workflow

-

Compound Information Retrieval: Obtain the 2D structure of this compound from public databases such as PubChem (CID: 439435).

-

Target Fishing: Predict potential protein targets of this compound using various online databases. Commonly used platforms include:

-

TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): Provides information on ADME (absorption, distribution, metabolism, and excretion) properties and potential targets of natural compounds.

-

SwissTargetPrediction: Predicts targets based on the principle of chemical similarity.

-

PharmMapper: Utilizes a pharmacophore mapping approach to identify potential targets.[1]

-

idTarget: An inverse docking approach to identify potential binding proteins.[1]

-

-

Disease-Associated Target Collection: Gather known therapeutic targets for a specific disease (e.g., cancer, cardiovascular disease) from databases like GeneCards, OMIM, and DrugBank.

-

Network Construction:

-

Compound-Target Network: Construct a network illustrating the interactions between this compound and its predicted targets.

-

Protein-Protein Interaction (PPI) Network: Input the common targets (those associated with both this compound and the disease) into the STRING database to construct a PPI network, which reveals functional associations between the target proteins.

-

-

Network Analysis and Visualization: Use software like Cytoscape to visualize and analyze the networks. Key topological parameters such as degree, betweenness centrality, and closeness centrality are calculated to identify hub genes, which are considered to be the most critical targets.

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the hub genes using platforms like DAVID or the ClueGO plugin in Cytoscape. This step helps to identify the biological processes and signaling pathways that are most significantly affected by this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a receptor (target protein). This method helps to validate the interactions predicted by network pharmacology and provides insights into the binding mode and affinity.

Experimental Protocol: A Typical Molecular Docking Workflow

-

Ligand and Receptor Preparation:

-

Ligand: Obtain the 3D structure of this compound from a database like PubChem and prepare it for docking by adding hydrogen atoms, assigning charges, and minimizing its energy.

-

Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Binding Site Identification: Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using pocket-finding algorithms.

-

Docking Simulation: Use molecular docking software such as AutoDock Vina, Schrödinger Maestro, or MOE (Molecular Operating Environment) to perform the docking simulation. The software will generate multiple possible binding poses of the ligand in the receptor's active site.

-

Scoring and Analysis: The docking software calculates a binding energy (or docking score) for each pose, which estimates the binding affinity. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the basis of the binding.

Predicted Molecular Targets and Pathways

In silico studies have identified several potential molecular targets and signaling pathways for this compound.

Predicted Molecular Targets

An inverse docking study using PharmMapper and idTarget predicted GTPase HRas as a potential anticancer target of this compound.[1]

| Compound | Predicted Target | PDB ID | Binding Affinity (kcal/mol) | In Silico Method |

| This compound | GTPase HRas | 1P2S | -6.0 | Inverse Docking (PharmMapper, idTarget)[1] |

Key Signaling Pathways

Network pharmacology and subsequent experimental validation have implicated the PI3K/Akt and MAPK signaling pathways as key mediators of this compound's effects, particularly in cancer.

Experimental Validation

The predicted targets and pathways from in silico studies are often validated using in vitro and in vivo experimental models.

Western Blot Analysis

Western blotting is a common technique used to measure the expression levels of specific proteins and their phosphorylation status, providing evidence for the modulation of signaling pathways.

Experimental Protocol: Western Blotting

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cells, endothelial cells) and treat them with various concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each sample using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Data from Western Blot Analysis

Studies have shown that this compound can significantly affect the phosphorylation of key proteins in the PI3K/Akt and MAPK pathways.

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Fold Change (approx.) | Reference |

| HepG2 (Hepatocellular Carcinoma) | This compound (10 µM) | p-PI3K | Decrease | ~0.5 | [2] |

| HepG2 (Hepatocellular Carcinoma) | This compound (10 µM) | p-Akt | Decrease | ~0.4 | [2] |

| NK-92MI (Natural Killer cells) | TGF-β1 + this compound | p-PI3K | Reversal of Inhibition | - | [3] |

| NK-92MI (Natural Killer cells) | TGF-β1 + this compound | p-ERK1/2 | Reversal of Inhibition | - | [3] |

| NK-92MI (Natural Killer cells) | TGF-β1 + this compound | p-PLCγ2 | Reversal of Inhibition | - | [3] |

Note: Fold changes are estimated from published western blot images and may not be precise.

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of this compound on cancer cell growth and survival.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.

While specific IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in the reviewed literature, related tanshinone compounds have shown significant cytotoxic effects. For example, Tanshinone IIA has an IC50 of approximately 0.25 mg/ml in MCF-7 breast cancer cells.[4] Dihydrotanshinone exhibited an EC50 value of 2.52 μM in liver cancer cells.[5]

Visualizations of Workflows and Pathways

In Silico Target Prediction Workflow

PI3K/Akt Signaling Pathway

MAPK Signaling Pathway

Conclusion

In silico approaches, including network pharmacology and molecular docking, are invaluable tools for the preliminary identification of the molecular targets of natural products like this compound. These computational methods have predicted that this compound may exert its therapeutic effects by targeting key proteins such as GTPase HRas and modulating critical signaling pathways like PI3K/Akt and MAPK. While these predictions provide a strong foundation for further investigation, experimental validation remains essential to confirm these findings and to fully elucidate the complex pharmacological mechanisms of this compound. This integrated approach of computational prediction and experimental verification is pivotal for accelerating the translation of promising natural compounds into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The killing effect of Tanshinol on breast cancer cells: insight into the reversion of TGF-𝜷1-mediated suppression of NK cell functions [imrpress.com]

- 4. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneticsmr.org [geneticsmr.org]

Unveiling the Transcriptional Regulatory Landscape of Salvianolic Acid B: A Technical Guide

An In-depth Examination of Gene Expression Modulation for Researchers, Scientists, and Drug Development Professionals

Note on Compound Specificity: This technical guide focuses on the effects of Salvianolic acid B (Sal B) on gene expression. The initial topic of interest was "Tanshinol B." However, a comprehensive literature review revealed a significant scarcity of research on the specific effects of this compound on gene expression. In contrast, Salvianolic acid B, a major and extensively studied bioactive component of Salvia miltiorrhiza (Danshen), offers a wealth of data regarding its mechanisms of action and influence on transcriptional regulation. Given that both compounds are derived from the same medicinal plant, this guide will proceed with a detailed analysis of Salvianolic acid B, providing a robust and data-rich resource for the research community.

Core Findings: Modulation of Gene Expression by Salvianolic Acid B

Salvianolic acid B has demonstrated significant effects on the expression of genes involved in a variety of critical biological processes, including fibrosis, angiogenesis, inflammation, and osteogenesis. The following tables summarize the quantitative and qualitative changes in gene expression observed in various experimental models upon treatment with Sal B.

Table 1: Effect of Salvianolic Acid B on Fibrosis-Related Gene Expression

| Gene/Protein | Experimental Model | Treatment Conditions | Change in Expression | Reference |

| TGF-β1 | Rat model of liver fibrosis (CCl₄-induced) | Sal B treatment | Significantly reduced | [1][2] |

| α-SMA | Rat model of liver fibrosis (CCl₄-induced) | Sal B treatment | Significantly reduced | [1][2][3] |

| Shh | Rat model of liver fibrosis (CCl₄-induced) | Sal B treatment | Significantly reduced | [1][2] |

| Ptch1 | Rat model of liver fibrosis (CCl₄-induced) | Sal B treatment | Significantly reduced | [1][2] |

| Smo | Rat model of liver fibrosis (CCl₄-induced) | Sal B treatment | Significantly reduced | [1][2] |

| Gli1 | Rat model of liver fibrosis (CCl₄-induced) | Sal B treatment | Significantly reduced | [1][2] |

| COL1A1 | Human hepatic stellate cells (LX-2) | LPS stimulation with/without Sal B | Decreased | [4] |

| COL3A1 | Human synovial fibroblasts | SaB treatment | Decreased | [4] |

| FN1 | Human synovial fibroblasts | SaB treatment | Decreased | [4] |

| PAI-1 | Human dermal fibroblasts | Sal B treatment | Downregulated | [3] |

Table 2: Effect of Salvianolic Acid B on Angiogenesis-Related Gene Expression

| Gene/Protein | Experimental Model | Treatment Conditions | Change in Expression | Reference |

| VEGF | H9c2 and HUVEC co-culture | Sal B treatment | Upregulated | [5] |

| PDGF | H9c2 and HUVEC co-culture | Sal B treatment | Upregulated | [5] |

| CD31 | H9c2 and HUVEC co-culture | Sal B treatment | Upregulated | [5] |

| VEGF | Murine SVR endothelial cells | Sal B treatment (40 min) | Up-regulated | [6] |

| VEGF-R2 | Murine SVR endothelial cells | Sal B treatment (40 min) | Up-regulated | [6] |

| MMP-2 | Murine SVR endothelial cells | Sal B treatment (2 h) | Up-regulated | [6] |

Table 3: Effect of Salvianolic Acid B on Inflammation and Other Key Genes

| Gene/Protein | Experimental Model | Treatment Conditions | Change in Expression | Reference |

| TNF-α | Human synovial fibroblasts | SaB treatment | Decreased | [4] |

| IL-1β | Human synovial fibroblasts | SaB treatment | Decreased | [4] |

| IL-6 | Human synovial fibroblasts | SaB treatment | Decreased | [4] |

| CXCL-10 | Human synovial fibroblasts | SaB treatment | Decreased | [4] |

| Runx2 | Prednisolone acetate-treated osteoblasts | Sal B treatment | Up-regulated | [7] |

| Osx | Prednisolone acetate-treated osteoblasts | Sal B treatment | Up-regulated | [7] |

| OCN | Prednisolone acetate-treated osteoblasts | Sal B treatment | Up-regulated | [7] |

| IGF-I | Prednisolone acetate-treated osteoblasts | Sal B treatment | Up-regulated | [7] |

| Col-I | Prednisolone acetate-treated osteoblasts | Sal B treatment | Up-regulated | [7] |

| HO-I | Prednisolone acetate-treated osteoblasts | Sal B treatment | Up-regulated | [7] |

| miRNA-155 | Preeclampsia rat model | Sal B treatment | Significantly inhibited | [8] |

| CXCR4 | Preeclampsia rat model | Sal B treatment | Significantly elevated | [8] |

Key Signaling Pathways Modulated by Salvianolic Acid B

Salvianolic acid B exerts its effects on gene expression by modulating several key signaling pathways. The following diagrams illustrate these pathways.

Experimental Protocols

This section provides a summary of the methodologies employed in the cited research to investigate the effects of Salvianolic acid B on gene expression.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized, including:

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Salvianolic Acid B Treatment:

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from cultured cells or tissues using standard methods, such as TRIzol reagent or commercially available kits.

-

Quantitative Real-Time PCR (qRT-PCR):

-

cDNA is synthesized from the extracted RNA using reverse transcriptase.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the relative mRNA expression levels of target genes.

-

A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.

-

-

Western Blot Analysis:

-

Total protein is extracted from cells or tissues, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system.

-

Animal Models

-

Rat Model of Liver Fibrosis: Liver fibrosis is induced in rats by subcutaneous injection of carbon tetrachloride (CCl₄). The rats are then treated with Salvianolic acid B, and liver tissues are collected for gene and protein expression analysis.[1][2]

-

Preeclampsia Rat Model: This model is used to study the effects of Salvianolic acid B on gene expression related to this pregnancy complication.[8]

Conclusion

Salvianolic acid B is a potent modulator of gene expression with significant therapeutic potential in a range of diseases characterized by fibrosis, aberrant angiogenesis, and inflammation. Its ability to target key signaling pathways such as TGF-β/Smad and Hedgehog, and to regulate the expression of a multitude of downstream genes, underscores its importance as a subject for further research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working to elucidate the molecular mechanisms of Salvianolic acid B and to harness its therapeutic benefits.

References

- 1. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Salvianolic acid B in fibrosis treatment: a comprehensive review [frontiersin.org]

- 4. Salvianolic acid B attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crude extract of Salvia miltiorrhiza and salvianolic acid B enhance in vitro angiogenesis in murine SVR endothelial cell line. | Semantic Scholar [semanticscholar.org]

- 7. Salvianolic acid B (Sal B) alleviates the decreased activity induced by prednisolone acetate on osteoblasts by up-regulation of bone formation and differentiation genes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Mechanisms underlying the improvement of preeclampsia through salvianolic acid B-regulated miRNA-155/CXCR4 [archivesofmedicalscience.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Danshensu

An In-depth Technical Guide for Researchers and Drug Development Professionals

Danshensu, the water-soluble active component derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific attention for its diverse pharmacological effects. This technical guide provides a detailed overview of the biological activities of Danshensu, with a focus on its cardiovascular, neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Cardiovascular Protective Effects

Danshensu has demonstrated significant potential in the prevention and treatment of cardiovascular diseases. Its cardioprotective mechanisms are multifaceted, involving the reduction of myocardial ischemia/reperfusion (I/R) injury, attenuation of cardiac hypertrophy, and improvement of vascular function.

Quantitative Data: Cardioprotective Effects

| Parameter | Model | Danshensu Concentration/Dose | Observed Effect | Reference |

| Myocardial Infarct Size | Rat model of myocardial I/R | - | Significant reduction | [1] |

| CK-MB and cTnI Levels | Rat model of myocardial I/R | - | Significant reduction in serum | [1] |

| Cell Viability | H9c2 cardiomyocytes (SI/R) | - | Markedly improved | [1] |

| LDH Release | H9c2 cardiomyocytes (SI/R) | - | Decreased | [1] |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 145±3 to 116±7 mmHg | [2] |

| Diastolic Blood Pressure | Spontaneously Hypertensive Rats | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 103±10 to 87±2 mmHg | [2] |

| Ventricular Tachycardia | Spontaneously Hypertensive Rats | 10 mg/kg/d (i.p.) for 6 weeks | Incidence decreased from 100% to 50% | [2] |

| Ventricular Fibrillation | Spontaneously Hypertensive Rats | 10 mg/kg/d (i.p.) for 6 weeks | Incidence decreased from 100% to 30% | [2] |

Experimental Protocols: Cardioprotection

In Vivo Model of Myocardial Ischemia/Reperfusion Injury in Rats [1]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgical Procedure: The left anterior descending coronary artery is occluded for 30 minutes, followed by 3 hours of reperfusion to induce myocardial ischemia/reperfusion injury.

-

Drug Administration: Danshensu is administered to the treatment group.

-

Assessment: Myocardial infarct size is determined, and serum levels of creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

In Vitro Model of Simulated Ischemia/Reperfusion (SI/R) in H9c2 Cardiomyocytes [1][3]

-

Cell Culture: H9c2 cells, a rat cardiomyocyte cell line, are cultured in appropriate media.

-

SI/R Induction: Cells are subjected to hypoxic conditions (e.g., incubation in an ischemic buffer) followed by reoxygenation. A common method involves treating cells with 50 µmol/l H₂O₂ for 3 hours to induce oxidative damage[3].

-

Treatment: Danshensu is added to the culture medium during the reoxygenation phase.

-

Evaluation: Cell viability is assessed using assays like the MTT or CCK-8 assay, and lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell damage. Apoptosis can be evaluated by flow cytometry and TUNEL assays[1].

Signaling Pathways in Cardioprotection

Danshensu exerts its cardioprotective effects through the activation of several key signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and inhibition of apoptosis[1].

Neuroprotective Effects

Danshensu has shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity, suggesting its potential therapeutic application in neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

While specific EC50 values for neuroprotection are not consistently reported across studies, qualitative and semi-quantitative data demonstrate a significant protective effect. For instance, a water extract of Danshen containing 1.26% danshensu showed an IC50 of 0.5 mg/ml for the inhibition of amyloid-β aggregation[4].

Experimental Protocols: Neuroprotection

In Vitro Model of Oxidative Stress in SH-SY5Y Cells [5]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions.

-

Induction of Injury: Oxidative stress is induced by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or rotenone[6].

-

Treatment: Cells are pre-treated with various concentrations of Danshensu before the addition of the neurotoxin.

-

Assessment: Cell viability is measured using the MTT assay, and lactate dehydrogenase (LDH) release is quantified to assess cell damage. Apoptosis-related proteins like Bcl-2 and Bax can be analyzed by Western blot[5].

In Vivo Model of Glutamate-Induced Neurotoxicity in Mice [7]

-

Animal Model: Adult mice are used.

-

Induction of Neurotoxicity: Monosodium glutamate (MSG) is administered to induce excitotoxicity.

-

Drug Administration: Danshensu is given at varying doses to the treatment groups.

-

Evaluation: Histological analysis of brain tissue (e.g., hippocampus) is performed to assess neuronal damage. Behavioral tests are conducted to evaluate learning and memory.

Signaling Pathways in Neuroprotection

Danshensu's neuroprotective effects are partly attributed to its ability to activate the PI3K/Akt signaling pathway, which promotes neuronal survival and inhibits apoptosis[8].

Antioxidant Activity

Danshensu is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This activity underlies many of its protective effects in various disease models.

Quantitative Data: Antioxidant Activity

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 10 | [9] |

| ABTS Radical Scavenging | 42.21 | [9] |

| Hydrogen Peroxide (H₂O₂) Scavenging | - | [10] |

| Nitric Oxide (NO) Scavenging | - | [10] |

| Lipid Peroxidation (LPO) Inhibition | - | [10] |

Note: Specific IC50 values for H₂O₂, NO, and LPO assays were mentioned as determined but not explicitly quantified in the provided search results.

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

-

Principle: Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of Danshensu.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 517 nm) after a set incubation period. The percentage of scavenging activity is calculated, and the IC50 value is determined.

Nrf2 Activation Assay [11][12]

-

Principle: The transcription factor Nrf2 is a master regulator of the antioxidant response. Its activation can be measured using a reporter gene assay.

-

Method: Cells (e.g., HepG2) are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

-

Treatment: Transfected cells are treated with Danshensu.

-

Analysis: Luciferase activity is measured to quantify the activation of the Nrf2/ARE pathway.

Signaling Pathways in Antioxidant Defense

Danshensu enhances the cellular antioxidant capacity by activating the Nrf2 signaling pathway, which leads to the transcription of various antioxidant and cytoprotective genes.

Anti-inflammatory Effects

Danshensu exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.

Experimental Protocol: Anti-inflammatory Assay

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages [13][14]

-

Cell Culture: RAW264.7 murine macrophage cells are cultured.

-

Inflammation Induction: Cells are stimulated with LPS to induce an inflammatory response, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and other pro-inflammatory cytokines.

-

Treatment: Cells are treated with Danshensu concurrently with or prior to LPS stimulation.

-

Assessment: The levels of NO in the culture supernatant are measured using the Griess reagent. The concentrations of TNF-α and other cytokines are determined by ELISA.

Anticancer Activity

Emerging evidence suggests that Danshensu possesses anticancer properties, including the ability to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.

Experimental Protocol: Anticancer Assays

In Vitro Anticancer Activity in Lung Cancer Cells [15]

-

Cell Lines: Human lung cancer cell lines (e.g., A549, NCI-H1299) and a normal human bronchial epithelial cell line (BEAS-2B) are used.

-

Treatment: Cells are treated with various concentrations of Sodium Danshensu for different time points (e.g., 24, 48, 72 hours).

-

Assays:

-

Cell Viability: MTT assay is used to determine the effect on cell proliferation.

-

Apoptosis: Flow cytometry is employed to quantify apoptotic cells.

-

Migration and Invasion: Transwell assays are performed to assess cell migration and invasion capabilities.

-

Gene and Protein Expression: qRT-PCR and Western blot are used to measure the levels of proteins involved in proliferation (PCNA), metastasis (MMP9), and apoptosis (Bax, Bcl-2), as well as components of the PI3K/Akt pathway.

-

Signaling Pathways in Anticancer Activity

The anticancer effects of Sodium Danshensu in lung cancer cells have been linked to the inhibition of the PI3K/Akt signaling pathway[15].

References

- 1. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular protection with danshensu in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Danshen (Salvia miltiorrhiza) water extract shows potential neuroprotective effects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of Danshensu against neurotoxicity induced by monosodium glutamate in adult mice and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect and underlying mechanism of sodium danshensu [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

- 13. Synergistic Effects of Danshen (Salvia Miltiorrhiza Radix et Rhizoma) and Sanqi (Notoginseng Radix et Rhizoma) Combination in Inhibiting Inflammation Mediators in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Danshensu attenuated lipopolysaccharide‐induced LX‐2 and T6 cells activation through regulation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium Danshensu inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Tanshinol in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Tanshinol (Danshensu) In Vivo

Introduction

Tanshinol, also known as Danshensu or DL-β-(3,4-dihydroxyphenyl)lactic acid, is a prominent water-soluble phenolic acid compound isolated from Salvia miltiorrhiza (Danshen).[1] Salvia miltiorrhiza is a cornerstone of traditional Chinese medicine, with its derivatives forming the basis for numerous pharmaceutical formulations, particularly for cardiovascular conditions.[1] Tanshinol itself demonstrates significant therapeutic potential, including blood-pressure-lowering effects.[1] However, its clinical utility is impacted by its pharmacokinetic profile, which is characterized by poor oral bioavailability and rapid metabolic clearance.[2][3][4]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Tanshinol, targeted at researchers, scientists, and drug development professionals. It consolidates quantitative data, details common experimental methodologies, and visualizes key metabolic and procedural pathways to support further preclinical and clinical investigation.

Pharmacokinetics of Tanshinol

The pharmacokinetic profile of Tanshinol is characterized by poor oral absorption, wide distribution, rapid metabolism, and primary excretion through urine.[3][5] Studies in rats show linear pharmacokinetics following intravenous administration within a dose range of 15–60 mg/kg.[3][5][6]

Absorption

Tanshinol exhibits poor absorption from the gastrointestinal tract after oral administration.[3] In rats, the absolute oral bioavailability of sodium danshensu was calculated to be 13.72%.[3][5][6] The time to reach maximum plasma concentration (Tmax) after a single oral dose of 180 mg/kg in rats was 1.40 ± 0.30 hours, indicating a moderate absorption speed.[3] Due to this low oral bioavailability, Tanshinol is often considered for development as an injectable formulation.[3][5][6]

Distribution

Following administration, Tanshinol is distributed throughout the body.[3][6] In rats, the highest concentration is found in the kidneys, which is consistent with its primary route of elimination.[3][6] It also distributes to other tissues, including the lungs, stomach, muscle, uterus, and heart.[3][5][6]

Metabolism

Tanshinol undergoes extensive Phase II metabolism in vivo.[6][7] The primary metabolic pathways identified in rat urine are methylation, sulfation, and acetylation.[3][5][6] Conjugates involving both methylation and sulfation have also been detected.[3][5][6] These metabolic transformations play a crucial role in the clearance and pharmacological activity of the compound.

Excretion

The primary route of elimination for Tanshinol and its metabolites is renal excretion.[3] In a study with rats receiving intravenous sodium danshensu, 46.99% of the administered dose was excreted as the parent drug in urine within 96 hours.[3][5][6] Fecal and biliary excretion play a minor role in its elimination. Over 24 hours, biliary excretion accounted for approximately 0.83% of the dose, while fecal excretion accounted for 1.16% of the dose over 96 hours.[3][5][6] The rapid excretion suggests that the compound is unlikely to accumulate in vivo.[8]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data from in vivo pharmacokinetic studies of sodium danshensu in rats.

Table 1: Pharmacokinetic Parameters of Sodium Danshensu in Rats After a Single Intravenous (I.V.) Dose

| Parameter | 15 mg/kg Dose | 30 mg/kg Dose | 60 mg/kg Dose |

|---|---|---|---|

| t½ (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 |

| AUC₀₋₁₂ (µg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 |

Data derived from a study evaluating linear pharmacokinetics.[3]

Table 2: Pharmacokinetic Parameters of Sodium Danshensu in Rats After a Single Oral (P.O.) Dose

| Parameter | 180 mg/kg Dose |

|---|---|

| Tmax (h) | 1.40 ± 0.30 |

| Cmax (µg/mL) | 2.55 ± 0.50 |

| AUC₀₋₁₂ (µg·h/mL) | 15.86 ± 2.82 |

| Absolute Bioavailability (%) | 13.72 |

Data derived from a bioavailability study comparing a 30 mg/kg I.V. dose to a 180 mg/kg P.O. dose.[3]

Table 3: Excretion Profile of Sodium Danshensu in Rats After a 30 mg/kg I.V. Dose

| Excretion Route | Percentage of Dose | Time Frame |

|---|---|---|

| Urine (as parent drug) | 46.99% | 96 hours |

| Feces (as parent drug) | 1.16% | 96 hours |

| Bile (as parent drug) | 0.83 ± 0.11% | 24 hours |

Data represents the cumulative excretion of the unchanged parent drug.[3][6]

Table 4: Identified Metabolites of Tanshinol in Rat Urine

| Metabolic Pathway | Metabolite Type |

|---|---|

| Methylation | Methylated Danshensu |

| Sulfation | Sulfated Danshensu |

| Acetylation | Acetylated Danshensu |

| Conjugation | Methylated and Sulfated Danshensu |

Metabolites were identified in urine following intravenous administration of sodium danshensu.[3][5][6]

Experimental Protocols

The following sections detail the methodologies typically employed in the in vivo pharmacokinetic evaluation of Tanshinol.

Animal Models

-

Health Status: Animals are typically healthy and drug-naïve.

-

Housing: Standard laboratory conditions are maintained, including controlled temperature, humidity, and light/dark cycles, with free access to food and water.[11] Animals are often fasted overnight before oral administration experiments.

Drug Administration

-

Formulation: For intravenous studies, sodium danshensu is dissolved in a suitable vehicle like saline.[5] For oral studies, Danshen extract or sodium danshensu is administered, often dissolved in water.[9]

-

Routes and Doses:

Sample Collection

-

Blood: Blood samples are collected at predetermined time points from the jugular or carotid artery into heparinized tubes.[10] Plasma is separated by centrifugation and stored at -70°C or below until analysis.[12]

-

Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of up to 96 hours.[3]

-

Bile: In bile excretion studies, the bile duct is cannulated for collection over a specified period (e.g., 24 hours).[3]

-

Tissues: For distribution studies, animals are euthanized at specific time points after dosing. Tissues of interest (e.g., kidney, liver, heart, lung) are harvested, weighed, and stored frozen until analysis.[3]

Analytical Methodology

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Tanshinol in biological matrices.[9]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction.[9] Ferulic acid is often used as an internal standard.[9]

-

Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode.[9] The analysis is conducted in selected reaction monitoring (SRM) mode, tracking specific precursor-to-product ion transitions (e.g., m/z 196.8 → 134.8 for Danshensu).[9]

-

Method Validation: The method is validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). A typical linear range for Tanshinol in plasma is 5–500 ng/mL, with an LLOQ of 5 ng/mL.[9]

Visualizations

Metabolic Pathway of Tanshinol

The following diagram illustrates the primary Phase II metabolic transformations of Tanshinol in vivo.

Caption: Primary Phase II metabolic pathways of Tanshinol (Danshensu) in vivo.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the typical experimental workflow for an in vivo pharmacokinetic study of Tanshinol.

References

- 1. Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity Profiling and <i>In Vivo</i> Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - ProQuest [proquest.com]

- 3. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patrinum.ch [patrinum.ch]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Plasma and urinary tanshinol from Salvia miltiorrhiza (Danshen) can be used as pharmacokinetic markers for cardiotonic pills, a cardiovascular herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination and pharmacokinetics of danshensu in rat plasma after oral administration of danshen extract using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative pharmacokinetic study of sodium Danshensu and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

The Role of Tanshinol in Regulating the Wnt/VEGF Cascade Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the regulatory effects of Tanshinol and its derivatives on the interconnected Wnt and Vascular Endothelial Growth Factor (VEGF) signaling pathways. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Executive Summary

Tanshinol, a key water-soluble component derived from Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential in a variety of disease models. Emerging evidence highlights its role in modulating the Wnt and VEGF signaling cascades, which are critical in processes such as angiogenesis, cell proliferation, and tissue regeneration. This guide synthesizes the current understanding of how Tanshinol and its related compounds, including Tanshinone IIA and Salvianolic acid B, exert their effects on these pathways, providing a comprehensive overview of the experimental data, methodologies, and putative mechanisms of action.

The Wnt/β-Catenin Signaling Pathway and its Interaction with VEGF

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. The canonical Wnt pathway centers on the regulation of β-catenin levels. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes.

VEGF is a potent angiogenic factor that plays a critical role in both physiological and pathological neovascularization. The expression of VEGF is, in part, regulated by the Wnt/β-catenin pathway. Furthermore, there is evidence of crosstalk between the Wnt and VEGF signaling pathways, where components of one pathway can influence the activity of the other, creating a complex regulatory network.

Modulation of the Wnt/VEGF Cascade by Tanshinol and its Derivatives

Tanshinol and its derivatives have been shown to influence the Wnt/VEGF cascade through multiple mechanisms, often in a context-dependent manner (e.g., in response to oxidative stress or hypoxia).

Tanshinol's Protective Effects Under Oxidative Stress

Under conditions of oxidative stress, Tanshinol has been observed to counteract the inhibition of Wnt signaling. It achieves this by suppressing the activation of the FoxO3a transcription factor, which in turn upregulates Wnt signaling and the expression of its target genes such as Axin2, alkaline phosphatase (ALP), and Osteoprotegerin (OPG)[1]. This action helps to rescue cellular functions like osteoblastic differentiation from the detrimental effects of oxidative stress[1].

Regulation of the TXNIP/Wnt/VEGF Axis

In glucocorticoid-induced osteoporosis models, Tanshinol has been shown to reverse the upregulation of Thioredoxin Interacting Protein (TXNIP) signaling. Elevated TXNIP is known to inhibit both the canonical Wnt and VEGF pathways. By counteracting the GC-induced activation of TXNIP, Tanshinol helps to restore the functionality of the Wnt/VEGF cascade, thereby alleviating microcirculation disturbances and impaired bone formation[2][3].

Tanshinone IIA's Impact on β-Catenin and VEGF

Tanshinone IIA, a lipid-soluble component of Danshen, has been extensively studied for its anti-angiogenic and anti-tumor effects. It has been shown to inhibit the nuclear translocation of β-catenin, a key step in the activation of the canonical Wnt pathway[4][5]. In colorectal cancer models, Tanshinone IIA interrupts the HIF-1α/β-catenin/TCF3/LEF1 signaling pathway in hypoxic microenvironments, leading to reduced secretion of VEGF[6]. It also inhibits β-catenin/VEGF-mediated angiogenesis by targeting TGF-β1 in normoxic conditions[6]. Furthermore, Tanshinone IIA can suppress the expression of β-arrestin1, leading to increased GSK-3β expression and subsequent reduction of β-catenin nuclear localization[7].

Salvianolic Acid B and its Influence on VEGF Signaling

Salvianolic acid B (Sal B), another major water-soluble component of Danshen, has been shown to modulate VEGF signaling. In the context of high glucose-mediated disruption of brain microvascular endothelial cells, Sal B antagonizes the upregulation of HIF-1α and VEGF[8]. It also upregulates miR-200b, which in turn inhibits VEGF expression by targeting its 3'-UTR[8]. In other studies, Sal B, in combination with ferulic acid, has been found to synergistically promote angiogenesis by upregulating the expression of VEGF receptors (VEGFR1 and VEGFR2) and their ligands[9].

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of Tanshinol and its derivatives on key components of the Wnt and VEGF pathways.

| Table 1: Effect of Tanshinol on Wnt Pathway Components under Oxidative Stress | |

| Parameter | Observation |

| mRNA expression of Axin2, ALP, and OPG | Antagonized the inhibitory impact of H₂O₂ on the activation of these Wnt target genes[1]. |

| FoxO3a transcription activity | Suppressed the activation of FoxO3a[1]. |

| Table 2: Effect of Tanshinol on TXNIP/Wnt/VEGF Pathway in Glucocorticoid-Induced Osteoporosis Models | |

| Parameter | Observation |

| Serum levels of VEGF, HIF-α, TXNIP, Trx | Tanshinol reversed the increased expression of TXNIP and HIF-α, and the decreased expression of VEGF and Trx induced by glucocorticoids[2][3]. |

| Protein expression of TXNIP, VEGF, β-Catenin in bone tissue | Tanshinol reversed the increased expression of TXNIP and the decreased expression of VEGF and β-Catenin induced by glucocorticoids[2][3]. |

| Table 3: Effect of Tanshinone IIA on Wnt/VEGF Pathway Components | |

| Parameter | Observation |

| HIF-1α and VEGF expression in breast cancer cells | Inhibited expression at the translational level[10]. |

| Secreted VEGF and expressed HIF-1α in ARPE-19 cells under hypoxia | Decreased in a dose-dependent manner with Tanshinone IIA treatment[11]. |

| β-catenin nuclear translocation in H9c2 cardiomyoblasts | Inhibited by Tanshinone IIA[4]. |

| β-catenin/TCF-4 complex formation and TCF-LEF luciferase reporter activity | Reduced by Tanshinone IIA treatment[5]. |

| Table 4: Effect of Salvianolic Acid B on VEGF Pathway Components | |

| Parameter | Observation |

| HIF-1α and VEGF protein expression in high glucose-treated RBMECs | Upregulation induced by high glucose was antagonized by Sal B[8]. |

| miR-200b expression in high glucose-treated RBMECs | Significantly increased by Sal B pretreatment[8]. |

| Expression of vegfr2 (kdr, kdrl) and vegfr1 and their ligands (vegf-a, vegf-b, pgfb) | Increased after Sal B and ferulic acid cotreatment[9]. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the effects of Tanshinol and its derivatives on the Wnt/VEGF pathway.

Cell Culture and Treatment

-

Cell Lines: Human retinal pigment epithelial cells (ARPE-19), human breast cancer cells, C2C12 myoblasts, MC3T3-E1 pre-osteoblasts, human umbilical vein endothelial cells (HUVECs), and colorectal cancer (CRC) cell lines have been utilized in the cited studies[1][6][9][10][11].

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are treated with varying concentrations of Tanshinol, Tanshinone IIA, or Salvianolic Acid B for specified durations. Control groups are treated with the vehicle (e.g., DMSO). In some experiments, cells are co-treated with an inducer of a specific condition, such as hydrogen peroxide (H₂O₂) for oxidative stress or cobalt chloride (CoCl₂) for chemical hypoxia[1][11].

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cultured cells or tissues using TRIzol reagent or a similar method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using specific primers for the target genes (e.g., Axin2, ALP, OPG, VEGF, HIF-1α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., β-catenin, p-β-catenin, GSK-3β, VEGF, HIF-1α, TXNIP). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

Assay Procedure: The concentration of secreted proteins, such as VEGF, is measured using a commercial ELISA kit according to the manufacturer's instructions. The absorbance is read on a microplate reader, and the protein concentration is determined from a standard curve.

Luciferase Reporter Assay

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

Treatment: After transfection, cells are treated with the compounds of interest.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The TCF/LEF reporter activity is calculated as the ratio of firefly to Renilla luciferase activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Regulatory effects of Tanshinol on the Wnt/VEGF cascade.

Caption: General experimental workflow for studying Tanshinol's effects.

Conclusion

Tanshinol and its derivatives, particularly Tanshinone IIA and Salvianolic acid B, are potent modulators of the Wnt/VEGF signaling cascade. Their multifaceted mechanisms of action, which include the regulation of β-catenin nuclear translocation, inhibition of pro-angiogenic factors like HIF-1α and VEGF under specific conditions, and counteraction of inhibitory signals like TXNIP, underscore their therapeutic potential. The compiled data and experimental frameworks in this guide provide a solid foundation for further research into the precise roles of these compounds and their development as novel therapeutic agents for a range of diseases characterized by dysregulated Wnt and VEGF signaling. Further investigation is warranted to fully elucidate the context-dependent nature of their effects and to translate these preclinical findings into clinical applications.

References

- 1. Tanshinol Attenuates the Deleterious Effects of Oxidative Stress on Osteoblastic Differentiation via Wnt/FoxO3a Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinol Alleviates Microcirculation Disturbance and Impaired Bone Formation by Attenuating TXNIP Signaling in GIO Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tanshinone IIA Inhibits β-Catenin Nuclear Translocation and IGF-2R Activation via Estrogen Receptors to Suppress Angiotensin II-Induced H9c2 Cardiomyoblast Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA induces apoptosis via inhibition of Wnt/β‑catenin/MGMT signaling in AtT‑20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA inhibits β-catenin/VEGF-mediated angiogenesis by targeting TGF-β1 in normoxic and HIF-1α in hypoxic microenvironments in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salvianolic acid B improves the disruption of high glucose-mediated brain microvascular endothelial cells via the ROS/HIF-1α/VEGF and miR-200b/VEGF signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic acid B and ferulic acid synergistically promote angiogenesis in HUVECs and zebrafish via regulating VEGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tanshinone IIA inhibits HIF-1α and VEGF expression in breast cancer cells via mTOR/p70S6K/RPS6/4E-BP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tanshinone IIA Inhibits VEGF Secretion and HIF-1α Expression in Cultured Human Retinal Pigment Epithelial Cells under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tanshinol B: A Deep Dive into its Protective Mechanisms Against Cellular Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tanshinol B, a water-soluble derivative of phenanthrenequinone extracted from the root of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cellular oxidative stress, with a focus on its impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in combating oxidative stress-related pathologies.

Core Mechanisms of Action

This compound and its related compounds, such as Tanshinone I and IIA, exert their antioxidant effects through the modulation of several critical signaling pathways. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Additionally, this compound has been shown to influence the Wnt/FoxO3a and mTOR/β-TrCP/NRF2 signaling cascades, further contributing to its cytoprotective effects.

The Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, or upon stimulation by activators like this compound, conformational changes in Keap1 lead to the release and stabilization of Nrf2.[1] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of defensive enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[1][2]

The Wnt/FoxO3a Signaling Pathway

This compound has also been demonstrated to attenuate oxidative stress by modulating the Wnt/FoxO3a signaling pathway.[3][4] Oxidative stress can activate the Forkhead box O3 (FoxO3a) transcription factor, leading to the expression of pro-apoptotic genes. This compound can suppress the activation of FoxO3a, thereby mitigating apoptosis and cell cycle arrest induced by oxidative stress.[3] Concurrently, it can rescue the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell survival and differentiation, by promoting the expression of Wnt target genes such as Axin2.[3][4]

Quantitative Effects on Oxidative Stress Markers

The antioxidant efficacy of this compound and its analogs has been quantified across various cellular and animal models. The following table summarizes key findings on the modulation of critical oxidative stress markers.

| Model System | Stressor | Compound & Concentration | Effect on Oxidative Stress Markers | Reference |

| Neonatal Rat Ventricular Myocytes | H₂O₂ | Tanshinone IIA | Increased cell viability, decreased DNA fragmentation. | [5] |

| Adult Rats | Ischemia/Reperfusion | Tanshinone IIA | Increased serum SOD activity, decreased serum MDA levels. | [5] |

| Rat Cortical Neurons | Aβ₂₅₋₃₅ | Tanshinone IIA | Increased SOD and GSH-Px activities, decreased MDA levels and intracellular ROS. | [6] |

| H9C2 Cardiomyocytes | TBHP (200 µM) | Tanshinone I (0.625, 1.25, 2.5 µM) | Dose-dependently decreased ROS and MDA levels, increased SOD activity. | [7][8] |

| Rat Hippocampal Homogenates | 6-OHDA-induced Parkinson's Disease | Tanshinone IIA (50, 100 mg/kg) | Restored SOD and CAT activities, and GSH levels. Reduced ROS content. | [9] |

| C2C12 and MC3T3-E1 cells | H₂O₂ | Tanshinol | Reversed the decrease in cell viability and accumulation of ROS. | [4] |

| Myocardial Infarction Rats | Left Anterior Descending Artery Ligation | Tanshinone IIA | Decreased MDA, superoxide anions, and Nox activity levels. Increased SOD activity. | [10] |

| Human Neuroblastoma SH-SY5Y cells | 6-OHDA (100 µM) | Tanshinone I (1, 2.5, 5 µM) | Attenuated the increase in ROS. | [11] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effects of this compound on cellular oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of Dihydroethidium (DHE) staining to detect intracellular superoxide radicals.

-

Cell Culture and Treatment: Plate cells (e.g., H9C2 cardiomyocytes) in a suitable culture vessel and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent such as Angiotensin II or H₂O₂ to the culture medium and incubate for the desired time.

-

DHE Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add DHE solution (typically 5-10 µM in serum-free medium) to the cells and incubate in the dark at 37°C for 30 minutes.

-

Microscopy: Wash the cells again with PBS to remove excess DHE. Immediately visualize the cells using a fluorescence microscope with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

-

Quantification: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The intensity of red fluorescence is proportional to the level of intracellular superoxide.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol details the procedure for assessing the nuclear translocation of Nrf2, a key step in its activation.

-

Cell Culture and Treatment: Culture and treat cells with this compound and an oxidative stressor as described in the ROS measurement protocol.

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the nuclear and cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1 or Histone H3) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., GAPDH).

Conclusion

This compound demonstrates significant promise as a therapeutic agent for mitigating cellular oxidative stress. Its multifaceted mechanism of action, primarily centered on the potentiation of the Nrf2 antioxidant defense system and modulation of the Wnt/FoxO3a pathway, provides a strong rationale for its further investigation in the context of oxidative stress-related diseases. The quantitative data and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals aiming to explore the full therapeutic potential of this remarkable natural compound.

References

- 1. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinol Attenuates the Deleterious Effects of Oxidative Stress on Osteoblastic Differentiation via Wnt/FoxO3a Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinol attenuates the deleterious effects of oxidative stress on osteoblastic differentiation via Wnt/FoxO3a signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA protects cardiac myocytes against oxidative stress-triggered damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling [frontiersin.org]

- 8. Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]

- 10. Tanshinone IIA attenuates heart failure via inhibiting oxidative stress in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Tanshinone I Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Components of Salvia miltiorrhiza

Introduction

Major Bioactive Components

The numerous compounds isolated from Salvia miltiorrhiza are broadly classified into two major groups based on their solubility: lipophilic (fat-soluble) diterpenoids and hydrophilic (water-soluble) phenolic acids.[7][8] Over 40 lipophilic and 50 hydrophilic constituents have been identified.[7]

Lipophilic Diterpenoids (Tanshinones)

The characteristic red color of the Danshen root is due to the presence of tanshinones, a class of abietane diterpenoid quinones.[9] These compounds are the primary fat-soluble active ingredients and are renowned for their anti-inflammatory, antioxidant, anti-cancer, and cardiovascular protective activities.[5][10] The most significant and well-studied tanshinones include:

-

Tanshinone IIA (TsIIA): Often the most abundant tanshinone, it is a major focus of research for its cardiovascular benefits.[7]

-

Tanshinone I

-

Cryptotanshinone

-

Dihydrotanshinone I

Hydrophilic Phenolic Acids (Salvianolic Acids)

The main water-soluble bioactive compounds are phenolic acids, often referred to as salvianolic acids.[7] These compounds are potent antioxidants and play a crucial role in the cardiovascular protective effects of Danshen.[11] The most abundant and pharmacologically important phenolic acids include:

-

Salvianolic acid B (Sal B): Typically the most abundant water-soluble compound in S. miltiorrhiza.[12]

-

Salvianolic acid A (Sal A)

-

Rosmarinic acid

-

Danshensu (R-(+)-β-(3,4-dihydroxyphenyl)lactic acid)

Quantitative Data on Bioactive Components

The concentration of these key components can vary depending on the germplasm line and harvest time.[9] The Chinese Pharmacopoeia (2005) stipulates minimum content levels for quality control.[9] The following table summarizes representative quantitative data from various extraction and analysis studies.